molecular formula C22H20N4O2 B2618962 1-(4-(benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1788531-75-8

1-(4-(benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2618962
CAS No.: 1788531-75-8
M. Wt: 372.428
InChI Key: WEDHGFANPKFJMD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5(4H)-one class, characterized by a heterocyclic core with a fused triazole ring. The structure includes a 4-(benzyloxy)benzyl substituent at the N1 position, a methyl group at N4, and a pyridin-2-yl group at C3 (Fig. 1). Its molecular formula is C23H20N4O2, with a molecular weight of 396.44 g/mol.

Synthetic routes typically involve multi-step protocols, including cyclization of hydrazides or condensation reactions. Crystallographic data for analogous triazolones (e.g., 1-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl derivatives) confirm planar triazole rings and distinct packing behaviors influenced by substituents .

Properties

IUPAC Name

4-methyl-2-[(4-phenylmethoxyphenyl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-25-21(20-9-5-6-14-23-20)24-26(22(25)27)15-17-10-12-19(13-11-17)28-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDHGFANPKFJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyloxy Group: This step involves the reaction of the triazole intermediate with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction using pyridine derivatives.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under suitable reaction conditions, often involving catalysts and specific solvents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(Benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized below, with key differences in substituents and biological activities highlighted.

Table 1: Structural and Functional Comparison of 1,2,4-Triazol-5(4H)-one Derivatives

Compound Name Substituents Key Biological Activity Reference(s)
1-(4-(Benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Target) N1: 4-(Benzyloxy)benzyl; N4: Methyl; C3: Pyridin-2-yl Under investigation
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one N1: (2S,3S)-2-(Benzyloxy)pentan-3-yl; C4: 4-(Piperazin-1-yl)phenyl Anti-bone cancer (IC50: 8.2 μM)
3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one N4: Ethyl; C3: 4-(Pentyloxy)phenyl Anticonvulsant (ED50: 26.9 mg/kg)
1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one N1: 5-Chloro-2-hydroxyphenyl; C3: 4-(Trifluoromethyl)phenyl Gαq-RGS2 loop activation
Posaconazole derivatives (e.g., 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one) N1: (2S,3R)-2-(Benzyloxy)pentan-3-yl; C4: 4-(Piperazin-1-yl)phenyl Antifungal

Structural Variations and Pharmacological Implications

Substituent Effects on Lipophilicity and Bioavailability The 4-(benzyloxy)benzyl group in the target compound increases lipophilicity compared to simpler alkyl/aryl substituents (e.g., ethyl or pentyloxy groups in anticonvulsant analogs) . However, this may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity Trends

  • Anticancer Activity : The piperazine-containing analog (Table 1, Row 2) shows potent anti-bone cancer activity due to its extended conjugation and ability to intercalate DNA or inhibit tyrosine kinases . The target compound lacks the piperazine moiety, which may limit similar efficacy but reduce off-target effects.
  • Antifungal Activity : Posaconazole derivatives (Table 1, Row 5) leverage stereospecific benzyloxy-pentyl groups for fungal CYP51 inhibition. The target compound’s benzyloxybenzyl group may mimic this interaction but requires stereochemical validation .

Synthetic Complexity

  • The target compound’s synthesis is less complex than posaconazole derivatives, which require chiral resolution of pentyloxy intermediates . However, regioselective introduction of the pyridinyl group demands precise control to avoid isomeric byproducts.

Table 2: Crystallographic and Computational Data for Selected Analogs

Compound Crystal System Space Group Computational Insights Reference(s)
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Monoclinic P2₁/c Molecular docking shows strong interaction with EGFR kinase (binding energy: -9.8 kcal/mol)
Posaconazole-related triazolone Orthorhombic P2₁2₁2₁ Density functional theory (DFT) predicts high electron density at the triazole core

Biological Activity

1-(4-(benzyloxy)benzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular details:

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.39 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds with a triazole core have been noted for their antifungal and antibacterial activities. A study highlighted that derivatives similar to this compound showed promising results against various fungal strains, suggesting a potential application in treating fungal infections .

Antiviral Activity

The antiviral potential of triazole compounds has also been explored. For instance, studies demonstrated that certain triazole derivatives effectively inhibited viral replication in cell lines infected with herpes simplex virus (HSV) and cytomegalovirus (CMV). These findings suggest that this compound could possess similar antiviral properties .

Antidiabetic Properties

Recent literature suggests that triazole compounds may exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This activity is particularly relevant for developing new treatments for type 2 diabetes .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Interaction with Viral Proteins : The compound may disrupt the function of viral proteins essential for replication.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to glucose metabolism and insulin action.

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

CompoundMIC (µg/mL)Fungal Strain
Triazole A8Candida albicans
Triazole B16Candida glabrata
Test Compound 12 Candida krusei

Study 2: Antiviral Effects

In vitro assays were conducted using cell lines infected with HSV and CMV. The test compound was found to reduce viral load significantly compared to untreated controls .

Virus TypeIC50 (µM)Control IC50 (µM)
HSV1020
CMV1525

Q & A

Q. Example Workflow :

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Perform 2D NMR to assign ambiguous proton environments.

Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) with computational predictions .

Basic: What analytical methods are most effective for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities at 254 nm. Retention time consistency (±0.1 min) indicates purity .
  • Thermogravimetric Analysis (TGA) : Determine decomposition points (>200°C suggests thermal stability) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

Q. Key Controls :

  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Validate selectivity via counter-screening against unrelated enzymes (e.g., phosphatases).

Basic: What synthetic routes are prone to by-products, and how can they be mitigated?

Methodological Answer:
Common by-products include:

  • Oxazolone Adducts : Formed via over-alkylation; minimized by stoichiometric control of benzyl bromide .
  • Pyridine Ring Oxidation : Prevented by inert atmosphere (N2_2) and antioxidants (e.g., BHT) .
  • Solvent Adducts : Avoid DMSO if reactive intermediates are present; use THF or acetonitrile .

Q. Mitigation Workflow :

Monitor reactions with TLC every 2 hours.

Quench reactive intermediates (e.g., with aqueous NaHCO3_3).

Optimize flash chromatography gradients to separate by-products .

Advanced: How can computational chemistry predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability (≥30% is favorable), and P-glycoprotein substrate likelihood .
  • Metabolism Pathways : CYP450 isoform interactions predicted via StarDrop’s P450 Module.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts .

Q. Example Output :

PropertyPredicted Value
logP3.2
H-bond Acceptors5
BBB PermeabilityLow

Basic: What are the best practices for storing this compound long-term?

Methodological Answer:

  • Conditions : Store at −20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Stability Monitoring : Annual HPLC analysis to detect degradation (e.g., benzyl ether cleavage) .
  • Lyophilization : For hygroscopic samples, lyophilize and store with desiccants (silica gel) .

Advanced: How can crystallography resolve tautomeric ambiguity in the triazolone core?

Methodological Answer:
The 1,2,4-triazol-5(4H)-one system can exhibit keto-enol tautomerism. Strategies include:

  • Single-Crystal X-ray Diffraction : Defines bond lengths (C=O ~1.22 Å confirms keto form) .
  • Synchrotron Radiation : Enhances resolution for weakly diffracting crystals.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions stabilizing specific tautomers .

Basic: Which spectroscopic techniques are critical for functional group analysis?

Methodological Answer:

  • FT-IR : Confirm C=O (1700–1750 cm1^{-1}), C-N (1250–1350 cm1^{-1}), and aromatic C-H (3000–3100 cm1^{-1}) .
  • 1^1H NMR : Pyridinyl protons appear as doublets (δ 8.5–9.0 ppm); benzyloxy groups show AB quartets (δ 4.5–5.5 ppm) .
  • ESI-MS : Detect [M+H]+^+ with isotopic pattern matching theoretical values.

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

  • Core Modifications : Replace benzyloxy with alkoxy groups to alter lipophilicity.
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to enhance kinase affinity .
  • Biological Testing : Compare IC50_{50} values across derivatives to identify critical pharmacophores .

Q. SAR Data Template :

DerivativeR-groupIC50_{50} (µM)logP
ParentBenzyloxy0.83.2
Derivative AMethoxy1.52.7
Derivative BNitro0.33.8

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